An In-depth Technical Guide to the Physical Properties of Ethyl 2,2-diethylacetoacetate
An In-depth Technical Guide to the Physical Properties of Ethyl 2,2-diethylacetoacetate
Foreword: Understanding the Molecular Landscape
In the realm of synthetic organic chemistry and drug development, a thorough understanding of the physical properties of a molecule is paramount. It is this fundamental knowledge that informs reaction conditions, purification strategies, formulation development, and safety protocols. This guide provides an in-depth technical exploration of the core physical characteristics of Ethyl 2,2-diethylacetoacetate (CAS No. 1619-57-4), a β-keto ester of significant interest. As a Senior Application Scientist, my objective is not merely to present data, but to provide a narrative that intertwines these properties with practical, field-proven insights, elucidating the causality behind experimental choices and ensuring a self-validating system of protocols.
Molecular Identity and Structural Attributes
Ethyl 2,2-diethylacetoacetate, systematically named ethyl 2,2-diethyl-3-oxobutanoate, possesses a unique structural architecture that dictates its physical behavior. The presence of a central quaternary carbon, flanked by a ketone and an ester functional group, sterically hinders the α-position, influencing its reactivity and intermolecular interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| IUPAC Name | ethyl 2,2-diethyl-3-oxobutanoate | [1] |
| CAS Number | 1619-57-4 | [1][2] |
| SMILES | CCC(CC)(C(=O)C)C(=O)OCC | [1] |
Macroscopic and Thermodynamic Properties
The bulk physical properties of a compound are the tangible manifestations of its underlying molecular structure and intermolecular forces. For Ethyl 2,2-diethylacetoacetate, these properties suggest a stable, high-boiling liquid with moderate density.
Physical State and Appearance
At standard temperature and pressure, Ethyl 2,2-diethylacetoacetate is a colorless to pale yellow liquid.[3] This is consistent with its relatively low molecular weight and the absence of extensive hydrogen bonding networks that would favor a solid state.
Melting Point
A definitive experimental melting point for Ethyl 2,2-diethylacetoacetate is not widely reported in the literature, which is common for liquids that solidify at very low temperatures. For comparison, the less substituted ethyl acetoacetate has a melting point of -45 °C.[4] It can be reasonably inferred that the increased alkyl substitution in Ethyl 2,2-diethylacetoacetate, which disrupts crystal lattice formation, would result in an even lower melting point.
Boiling Point
The boiling point is a critical parameter for purification by distillation. Due to its relatively high molecular weight and polar functional groups, Ethyl 2,2-diethylacetoacetate has a high boiling point.
| Condition | Boiling Point | Source(s) |
| Atmospheric Pressure (760 mmHg) | 216 °C (Predicted) | [5] |
| Reduced Pressure (13 mmHg) | 84 - 86 °C | [2] |
Expert Insight: The significant reduction in boiling point under vacuum is a key practical consideration. High-temperature distillation at atmospheric pressure can lead to decomposition of β-keto esters. Therefore, vacuum distillation is the preferred method for purification, minimizing thermal stress on the molecule.
Density
The density of Ethyl 2,2-diethylacetoacetate is slightly less than that of water.
| Temperature | Density | Source(s) |
| 17.2 °C | 0.9707 g/cm³ | [5] |
Refractive Index
The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.
| Temperature | Refractive Index (n_D) | Source(s) |
| 20 °C | 1.433 | [2] |
Solubility Profile
The solubility of a compound is a critical factor in its application, influencing its miscibility in reaction mixtures and its behavior in biological systems. As a general principle, the presence of both polar carbonyl groups and nonpolar alkyl chains in Ethyl 2,2-diethylacetoacetate suggests it will be soluble in a range of organic solvents.
While quantitative solubility data is sparse, qualitative assessments and analogy to similar esters indicate the following:
-
Soluble in: Common organic solvents such as ethanol, diethyl ether, acetone, and chlorinated solvents.[3]
-
Slightly Soluble to Immiscible in: Water. The hydrophobic nature of the diethyl and ethyl groups limits its aqueous solubility.[3]
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, allowing for structural elucidation and confirmation of identity.
Infrared (IR) Spectroscopy
The IR spectrum of a β-keto ester is characterized by the prominent absorptions of its two carbonyl groups.
Expected IR Absorptions for Ethyl 2,2-diethylacetoacetate:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | ~1740 | Strong, Sharp |
| C=O (Ketone) | ~1715 | Strong, Sharp |
| C-O (Ester) | ~1200 | Strong |
| C-H (Alkyl) | ~2850-2990 | Medium to Strong |
Expert Insight: The presence of two distinct carbonyl peaks is a hallmark of β-keto esters. The ester carbonyl typically appears at a slightly higher wavenumber than the ketone carbonyl due to the electron-withdrawing effect of the adjacent oxygen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Predicted ¹H NMR Chemical Shifts:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (acetyl) | ~2.1 | Singlet | 3H |
| OCH₂CH₃ (ester) | ~4.1 | Quartet | 2H |
| CH₂CH₃ (diethyl) | ~1.8 | Quartet | 4H |
| OCH₂CH₃ (ester) | ~1.2 | Triplet | 3H |
| CH₂CH₃ (diethyl) | ~0.8 | Triplet | 6H |
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~205 |
| C=O (Ester) | ~170 |
| Quaternary C | ~60 |
| OCH₂ (Ester) | ~61 |
| CH₂ (Diethyl) | ~25 |
| CH₃ (Acetyl) | ~28 |
| OCH₂CH₃ (Ester) | ~14 |
| CH₂CH₃ (Diethyl) | ~8 |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[6]
Expected Key Fragments:
-
[M]⁺•: 186 (Molecular Ion)
-
[M - OCH₂CH₃]⁺: 141 (Loss of ethoxy group)
-
[M - CH₂CH₃]⁺: 157 (Loss of an ethyl group)
-
[CH₃CO]⁺: 43 (Acetyl cation)
Experimental Protocols for Physical Property Determination
The following section outlines the standard methodologies for determining the key physical properties of liquid esters like Ethyl 2,2-diethylacetoacetate.
Boiling Point Determination (Micro-scale)
Causality: For high-boiling liquids, determining the boiling point at atmospheric pressure can be challenging and may lead to decomposition. A micro-scale method under ambient or reduced pressure is often preferred for accuracy and safety.
Caption: Workflow for micro-scale boiling point determination.
Density Measurement
Causality: A pycnometer is used to accurately determine the density of a liquid by measuring the mass of a known volume. It is crucial that the pycnometer is clean, dry, and calibrated with a liquid of known density (e.g., deionized water) at the desired temperature.
Caption: Logical flow for density measurement using a pycnometer.
Safety, Handling, and Storage
Trustworthiness: A self-validating system of protocols must include robust safety measures.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[3]
-
Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[1]
Conclusion
The physical properties of Ethyl 2,2-diethylacetoacetate are a direct consequence of its molecular structure. Its liquid state, high boiling point, and solubility in organic solvents are all predictable and understandable through the lens of its functional groups and alkyl framework. The experimental methodologies outlined provide a reliable means for verifying these properties, ensuring the quality and consistency of this important chemical intermediate in research and development settings.
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